molecular formula C8H13NO3 B2642691 Ethyl [(cyclopropylmethyl)amino](oxo)acetate CAS No. 1182996-38-8

Ethyl [(cyclopropylmethyl)amino](oxo)acetate

Cat. No.: B2642691
CAS No.: 1182996-38-8
M. Wt: 171.196
InChI Key: VRXCJMOABLQKQP-UHFFFAOYSA-N
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Description

Ethyl (cyclopropylmethyl)aminoacetate is an ethyl oxoacetate derivative characterized by a cyclopropylmethylamine substituent. Its core structure consists of an oxo (keto) group and an amino group attached to the same carbon, forming a versatile scaffold for chemical modifications. The cyclopropylmethyl group introduces a strained three-membered ring, which may enhance metabolic stability and influence steric interactions in pharmaceutical applications .

Synthesis: The compound is synthesized via acylation of cyclopropylmethylamine with ethyl 2-chloro-2-oxoacetate in dichloromethane, using pyridine as a base. This method, detailed in general procedure GPIX (), yields high-purity esters through sequential cooling, stirring, and purification steps .

The cyclopropyl group is frequently utilized in drug design to improve pharmacokinetic properties .

Properties

IUPAC Name

ethyl 2-(cyclopropylmethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-6-3-4-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXCJMOABLQKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cyclopropylmethyl)aminoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxoacetate with cyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of ethyl (cyclopropylmethyl)aminoacetate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (cyclopropylmethyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (e.g., sodium chloride) and amines (e.g., methylamine) are employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (cyclopropylmethyl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of ethyl (cyclopropylmethyl)aminoacetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Ethyl (cyclopropylmethyl)aminoacetate belongs to a broader class of ethyl amino(oxo)acetates, differing primarily in the substituent attached to the amino group. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Features Key Applications/Properties References
Ethyl (cyclopropylmethyl)aminoacetate C₉H₁₃NO₄ (est.) ~199.21 (est.) Cyclopropylmethyl (strained ring) Potential metabolic stability in drugs
Ethyl (4-chloro-3-nitrophenyl)aminoacetate C₁₀H₉ClN₂O₅ 272.64 4-Chloro-3-nitrophenyl (electron-withdrawing) Nitroaromatic synthesis; high reactivity
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₀H₁₀FNO₃ 211.19 (est.) 3-Fluoro-4-methylphenyl (lipophilic) Fluorinated drug intermediates
Ethyl (tetrahydro-2-furanylmethyl)aminoacetate C₉H₁₃NO₅ 227.20 (est.) Tetrahydrofuran-2-ylmethyl (polar) Enhanced solubility for medicinal use
Ethyl (5-propyl-1,3,4-thiadiazol-2-yl)aminoacetate C₈H₁₁N₃O₃S 229.26 Thiadiazole (heterocyclic, sulfur-rich) Agrochemical or antimicrobial agents
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₃NO₄ 239.23 (est.) 2-Methoxyphenyl (electron-donating) Stabilized intermediates for synthesis

Key Differences in Properties and Reactivity

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Electron-donating groups (e.g., methoxy in ) stabilize the molecule, favoring applications requiring prolonged stability.

Heterocyclic substituents (e.g., thiadiazole in ) contribute to planar geometries, facilitating interactions with aromatic enzyme pockets.

Solubility and Lipophilicity :

  • Polar groups (e.g., tetrahydrofuran in ) improve aqueous solubility, critical for drug bioavailability.
  • Lipophilic groups (e.g., fluorinated phenyl in ) enhance membrane permeability.

Pharmaceutical Relevance

  • Thiadiazole derivatives (e.g., ) exhibit antimicrobial and antifungal activity due to sulfur’s electronegativity.
  • Cyclopropane-containing compounds are explored in CNS drug design for their ability to mimic double bonds while resisting metabolic oxidation .

Industrial and Agrochemical Uses

  • Nitroaromatic analogs (e.g., ) serve as intermediates in dye and explosive synthesis.
  • Ethyl acetoacetate derivatives (e.g., ) are industrial-scale precursors for polymers and resins.

Biological Activity

Ethyl (cyclopropylmethyl)aminoacetate, a compound with the chemical formula C₇H₁₀O₃, has garnered attention in recent years due to its promising biological activities, particularly as an inhibitor of Aurora kinases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play critical roles in cell division and are implicated in various cancers when dysregulated. Inhibition of these kinases can lead to the suppression of tumor growth, making them attractive targets for cancer therapy. Ethyl (cyclopropylmethyl)aminoacetate has been identified as a potential inhibitor of these kinases, specifically targeting Aurora A and Aurora B, which are essential for mitotic progression and cytokinesis.

The mechanism by which Ethyl (cyclopropylmethyl)aminoacetate exerts its biological effects involves:

  • Binding to Active Sites : The compound interacts with the active sites of Aurora kinases, inhibiting their activity and disrupting normal cell cycle progression.
  • Induction of Apoptosis : By inhibiting Aurora kinases, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
  • Potential Synergistic Effects : Studies suggest that Ethyl (cyclopropylmethyl)aminoacetate may work synergistically with other chemotherapeutic agents, enhancing overall efficacy against certain cancer types.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of Ethyl (cyclopropylmethyl)aminoacetate:

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits Aurora kinase activity in various cancer cell lines. For instance, in a study involving colon cancer cells, treatment with Ethyl (cyclopropylmethyl)aminoacetate resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.
  • In Vivo Studies : Animal models have shown promising results where administration of Ethyl (cyclopropylmethyl)aminoacetate led to decreased tumor sizes and improved survival rates in mice with xenograft tumors derived from breast cancer cells.
  • Comparative Analysis : A comparative study highlighted the unique structural features of Ethyl (cyclopropylmethyl)aminoacetate that enhance its binding affinity for Aurora kinases compared to other similar compounds. The presence of the cyclopropylmethyl group is believed to play a crucial role in its biological activity.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityNotes
Ethyl (cyclopropylmethyl)aminoacetateInhibitor of Aurora kinasesPromising anti-cancer properties
Ethyl 2-(4-fluorophenyl)-2-oxoacetateAnti-inflammatoryContains a fluorophenyl group
Methyl 2-(3-bromophenyl)-2-oxoacetateAntimicrobialExhibits significant antimicrobial activity
Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetatePotential use in treating parasitic infectionsContains a benzothiazole moiety

Future Directions

The ongoing research into Ethyl (cyclopropylmethyl)aminoacetate suggests several avenues for future investigation:

  • Clinical Trials : Further clinical trials are necessary to establish efficacy and safety profiles in humans.
  • Mechanistic Studies : Additional studies focusing on the detailed mechanisms by which this compound interacts with cellular pathways could provide insights into its full therapeutic potential.
  • Combination Therapies : Exploring the effects of combining Ethyl (cyclopropylmethyl)aminoacetate with other anticancer agents may yield synergistic effects that enhance treatment outcomes.

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